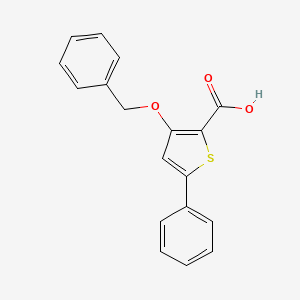

3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

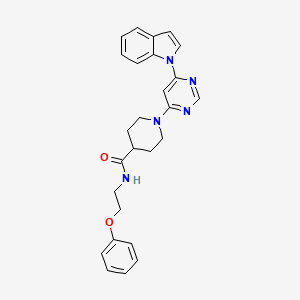

The compound “3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid” is an organic compound that contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carboxylic acid group. The “3-(Benzyloxy)” and “5-phenyl” parts suggest that it has benzyloxy and phenyl substituents at the 3rd and 5th positions of the thiophene ring, respectively .

Molecular Structure Analysis

The molecular structure of this compound would likely show the thiophene ring at the center, with the benzyloxy and phenyl groups at the 3rd and 5th positions, respectively, and the carboxylic acid group attached to the 2nd position of the thiophene ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a thiophene ring are known to undergo reactions such as halogenation, metal-catalyzed cross-coupling reactions, and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a carboxylic acid group typically exhibit acidic properties, and the presence of the thiophene ring could potentially impart aromaticity .Wissenschaftliche Forschungsanwendungen

Novel Skeletal Rearrangement and Chemical Synthesis

A study by KobayashiKeiji and MutaiKiyoshi (1981) explored the skeletal rearrangement of related compounds under acidic conditions, revealing pathways for novel synthetic processes that could be applicable to derivatives of 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid for generating unique chemical structures with potential applications in drug development and materials science KobayashiKeiji & MutaiKiyoshi, 1981.

Applications in Sensing Technologies

Li Kai et al. (2018) designed and synthesized a benzothiazole-based luminescent material that demonstrates potential for sensitive pH fluctuation detection in biological samples, indicating that structural analogs of 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid could be used in developing advanced sensing materials for environmental monitoring and biomedical diagnostics Li Kai et al., 2018.

Development of Polymer Materials

Research by Kricheldorf, H., & Thomsen, Sven A. (1992) on thermotropic polyesters based on benzoxazole derivatives highlights the potential of using 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid and its analogs in the synthesis of high-performance polymer materials with specific thermal and optical properties, which could find applications in electronics, coatings, and advanced composites Kricheldorf, H., & Thomsen, Sven A., 1992.

Antitubercular Activity

A study by Xiaoyun Lu et al. (2011) on the anti-tubercular evaluation of thiophene-3-carboxylic acid derivatives suggests that structurally related compounds, including 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid, may serve as promising templates for the development of new anti-tuberculosis drugs, showcasing the medicinal chemistry applications of this compound Xiaoyun Lu et al., 2011.

Electrochemical Applications

Li Guangtao et al. (1998) demonstrated the synthesis of new electroactive polythiophenes from thiophene derivatives protected with benzyl groups, indicating that derivatives of 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid might be utilized in the development of electroactive polymers for electronic and optoelectronic devices Li Guangtao et al., 1998.

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-phenyl-3-phenylmethoxythiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3S/c19-18(20)17-15(21-12-13-7-3-1-4-8-13)11-16(22-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWMCAWSRFMDJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride](/img/structure/B2662418.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B2662420.png)

![methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2662423.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2662424.png)

![7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2662426.png)

![1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2662432.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2662434.png)

![2-Chloro-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B2662435.png)

![2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2662437.png)

![Methyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2662438.png)